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molecular formula C8H8N2O B017496 3-(1-methyl-1H-pyrrol-2-yl)-3-oxopropanenitrile CAS No. 77640-03-0

3-(1-methyl-1H-pyrrol-2-yl)-3-oxopropanenitrile

Cat. No. B017496
M. Wt: 148.16 g/mol
InChI Key: LJGLZWHJQFTJSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07875728B2

Procedure details

1-Methyl-1H-pyrrole-2-carboxylic acid methyl ester (5 g, 35.9 mmol) and CH3CN (2.5 mL) were premixed and added into a suspension of potassium tert-butoxide (5.3 g, 47.2 mmol) in 150 mL of dry toluene at 90° C. The mixture was stirred at this temperature overnight. The solid precipitate was collected by filtration, washed with EtOAc and redissolved in 20 mL of water. The resulting solution was acidified with 1 N HCl to approximately pH 1 and was then extracted with EtOAc. The product 3-(1-methyl-1H-pyrrol-2-yl)-3-oxopropionitrile was obtained after removal of the solvent (1.9 g).
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
2.5 mL
Type
reactant
Reaction Step One
Quantity
5.3 g
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
CO[C:3]([C:5]1[N:6]([CH3:10])[CH:7]=[CH:8][CH:9]=1)=[O:4].[CH3:11][C:12]#[N:13].CC(C)([O-])C.[K+]>C1(C)C=CC=CC=1>[CH3:10][N:6]1[CH:7]=[CH:8][CH:9]=[C:5]1[C:3](=[O:4])[CH2:11][C:12]#[N:13] |f:2.3|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
COC(=O)C=1N(C=CC1)C
Name
Quantity
2.5 mL
Type
reactant
Smiles
CC#N
Step Two
Name
Quantity
5.3 g
Type
reactant
Smiles
CC(C)([O-])C.[K+]
Name
Quantity
150 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred at this temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The solid precipitate was collected by filtration
WASH
Type
WASH
Details
washed with EtOAc
DISSOLUTION
Type
DISSOLUTION
Details
redissolved in 20 mL of water
EXTRACTION
Type
EXTRACTION
Details
was then extracted with EtOAc

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
CN1C(=CC=C1)C(CC#N)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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